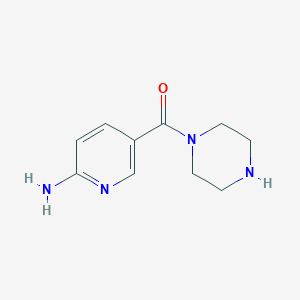
(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: . This compound features a pyridine ring substituted with an amino group at the 6-position and a piperazine ring linked via a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Core: : The pyridine ring is constructed using methods such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Amino Group: : The amino group at the 6-position is introduced through nitration followed by reduction.
Coupling with Piperazine: : The piperazine ring is coupled to the pyridine core using a methanone linker, often through a condensation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including as a TRPV4 antagonist for pain treatment.
Medicine: : Explored for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, as a TRPV4 antagonist, it inhibits the TRPV4 ion channel, which is involved in pain sensation and other physiological processes. The exact mechanism may involve binding to the ion channel and preventing its activation.
Comparison with Similar Compounds
(6-Aminopyridin-3-yl)(piperazin-1-yl)methanone: can be compared with other similar compounds, such as:
(6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone: : Similar structure but with a methyl group on the piperidine ring.
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: : Similar core structure but with a different substituent on the piperazine ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
827587-92-8 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H14N4O/c11-9-2-1-8(7-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,13) |
InChI Key |
CTDRSUHEUIYALU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


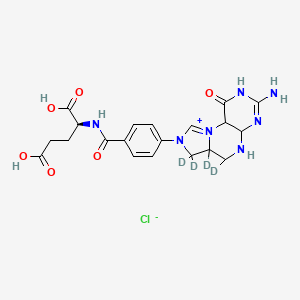
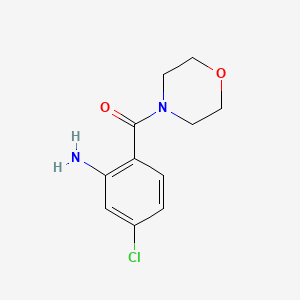
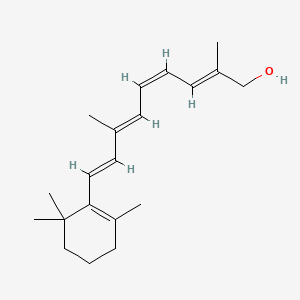
![1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine](/img/structure/B15354297.png)
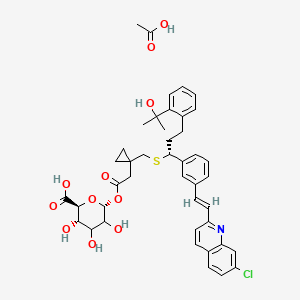
![(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15354313.png)
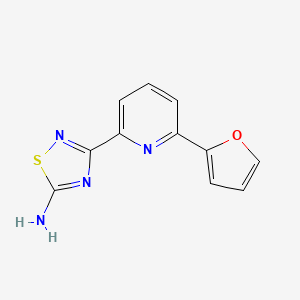
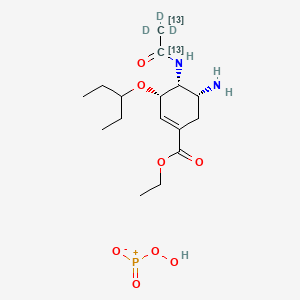
![disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioate](/img/structure/B15354323.png)
![(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol-d2](/img/structure/B15354327.png)
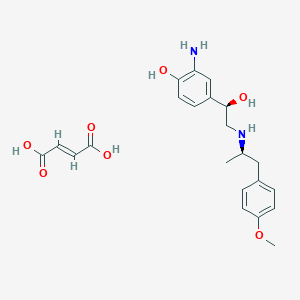
![Ethyl 2-[(2-furanylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B15354348.png)
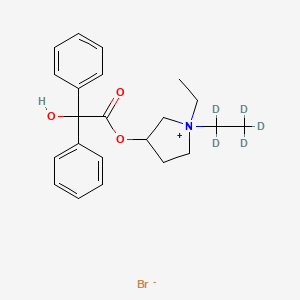
![Ethyl 6-[3-(3-acetyloxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B15354372.png)
